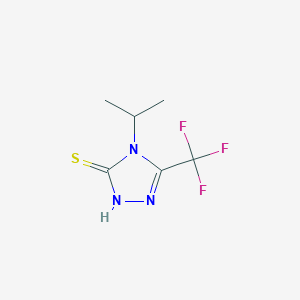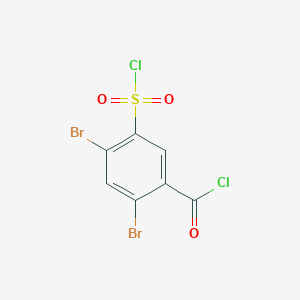
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClO3S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzoyl chloride core, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride typically involves the bromination of a benzoyl chloride derivative followed by chlorosulfonation. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents. The process can be summarized as follows:
Bromination: A benzoyl chloride derivative is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions of the benzene ring.
Chlorosulfonation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and sulfonyl) on the benzoyl chloride core enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzoyl chloride group.
2-Bromo-4,5-difluorobenzoyl chloride: Contains fluorine atoms instead of bromine and a similar benzoyl chloride core.
4,5-Dibromo-2-benzoylpyrrole: A pyrrole derivative with bromine and benzoyl groups.
Uniqueness
2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride is unique due to the combination of bromine, chlorine, and sulfonyl groups on a benzoyl chloride core. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C7H2Br2Cl2O3S |
|---|---|
Poids moléculaire |
396.87 g/mol |
Nom IUPAC |
2,4-dibromo-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H2Br2Cl2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H |
Clé InChI |
NGKQGSVGBIEFFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


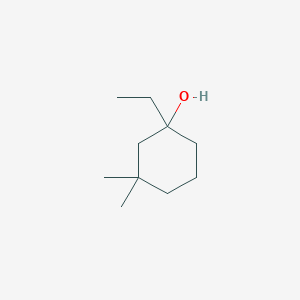
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
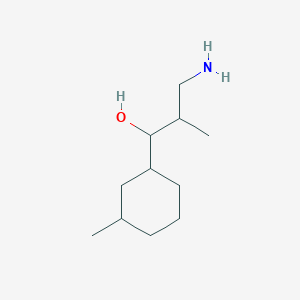
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)

![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
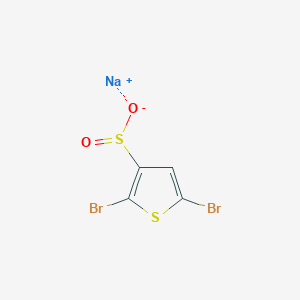
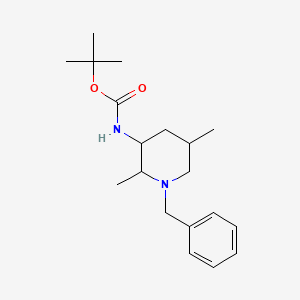
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)

